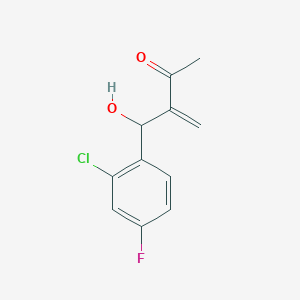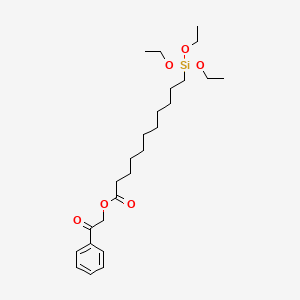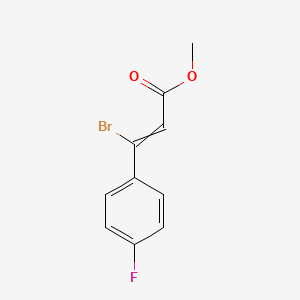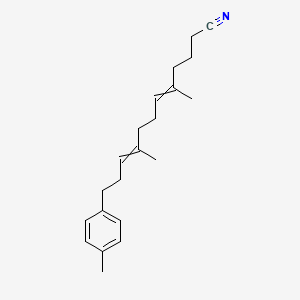
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile is an organic compound with the molecular formula C21H29N and a molecular weight of 295.462 g/mol . This compound is characterized by its unique structure, which includes a dodecadienenitrile backbone with dimethyl and methylphenyl substituents. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Analyse Des Réactions Chimiques
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the nitrile group, forming amides or other derivatives.
Applications De Recherche Scientifique
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Comparaison Avec Des Composés Similaires
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile can be compared with other similar compounds, such as:
5,9-Dimethyl-12-phenyl-dodeca-5,9-dienenitrile: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
5,9-Dimethyl-12-(4-chlorophenyl)dodeca-5,9-dienenitrile:
The unique combination of dimethyl and methylphenyl substituents in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
Propriétés
Numéro CAS |
917612-24-9 |
|---|---|
Formule moléculaire |
C21H29N |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
5,9-dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile |
InChI |
InChI=1S/C21H29N/c1-18(8-4-5-17-22)9-6-10-19(2)11-7-12-21-15-13-20(3)14-16-21/h9,11,13-16H,4-8,10,12H2,1-3H3 |
Clé InChI |
OCRBXXQSYSLLJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
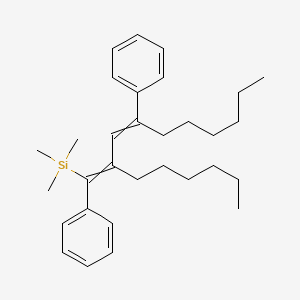
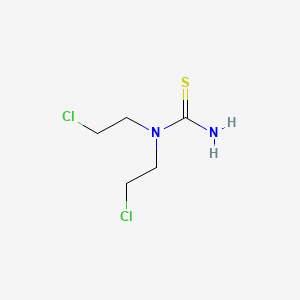
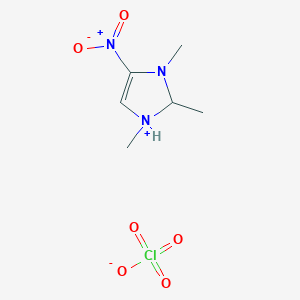
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
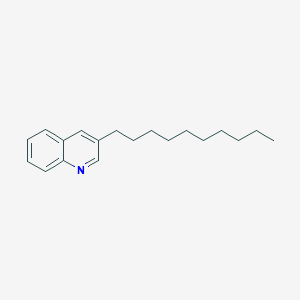
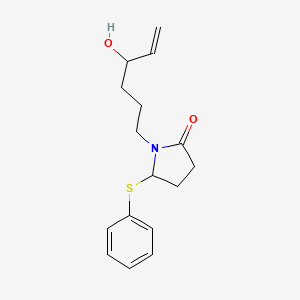
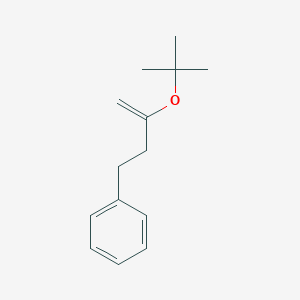
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
